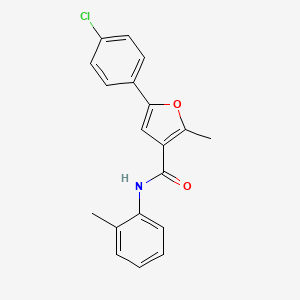

5-(4-chlorophenyl)-2-methyl-N-(2-methylphenyl)furan-3-carboxamide

CAS No.: 941237-68-9

Cat. No.: VC5936332

Molecular Formula: C19H16ClNO2

Molecular Weight: 325.79

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941237-68-9 |

|---|---|

| Molecular Formula | C19H16ClNO2 |

| Molecular Weight | 325.79 |

| IUPAC Name | 5-(4-chlorophenyl)-2-methyl-N-(2-methylphenyl)furan-3-carboxamide |

| Standard InChI | InChI=1S/C19H16ClNO2/c1-12-5-3-4-6-17(12)21-19(22)16-11-18(23-13(16)2)14-7-9-15(20)10-8-14/h3-11H,1-2H3,(H,21,22) |

| Standard InChI Key | YLKJONMOTRTLGK-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1NC(=O)C2=C(OC(=C2)C3=CC=C(C=C3)Cl)C |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a furan ring substituted at three positions:

-

Position 2: Methyl group (–CH₃).

-

Position 5: 4-Chlorophenyl group (–C₆H₄Cl).

-

Position 3: Carboxamide (–CONH–) linked to a 2-methylphenyl group (–C₆H₃(CH₃)).

Molecular Formula: C₁₉H₁₆ClNO₂

Molecular Weight: 325.79 g/mol.

Table 1: Comparative Structural Features of Related Furan-Carboxamides

Spectroscopic Characterization

While specific spectral data for the target compound are unavailable, analogous furan-carboxamides are characterized using:

-

Nuclear Magnetic Resonance (NMR):

-

Infrared (IR) Spectroscopy:

-

Stretching vibrations for amide C=O (~1650 cm⁻¹), N–H (~3300 cm⁻¹), and C–Cl (~750 cm⁻¹).

-

Synthesis and Optimization

Synthetic Pathways

The synthesis of furan-carboxamides typically involves multi-step reactions:

-

Furan Core Formation:

-

Substituent Introduction:

-

Chlorophenyl Group: Friedel-Crafts alkylation or Suzuki-Miyaura coupling.

-

Methyl Group: Alkylation using methyl iodide or dimethyl sulfate.

-

-

Carboxamide Formation:

Example Synthesis (Inferred from Analogous Compounds ):

-

Step 1: Synthesis of 2-methylfuran-3-carboxylic acid via Paal-Knorr cyclization.

-

Step 2: Introduction of 4-chlorophenyl group at position 5 using Pd-catalyzed cross-coupling.

-

Step 3: Amide coupling with 2-methylaniline in dimethylformamide (DMF) at 80°C.

Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Cyclohexanedione, H₂SO₄, 100°C, 6 hr | 65–70 |

| 2 | 4-Chlorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 50–55 |

| 3 | 2-Methylaniline, EDCl, HOBt, DMF, 24 hr | 70–75 |

Physicochemical Properties

Solubility and Lipophilicity

-

logP: Estimated at ~5.0 (similar to N-(3-chloro-4-methylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide ).

-

Solubility: Likely low aqueous solubility due to aromatic and hydrophobic groups; soluble in DMSO or DMF.

Thermal Stability

-

Melting Point: Predicted >200°C (based on analogs with similar substituents).

-

Degradation: Stable under ambient conditions but may decompose at high temperatures (>250°C).

Biological Activity and Mechanisms

Table 3: In Vitro Cytotoxicity of Analogous Compounds

Antimicrobial Activity

-

Bacterial Inhibition: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli for sulfonamide-containing analogs.

-

Fungal Inhibition: Moderate activity against Candida albicans (MIC ~32 µg/mL).

Pharmacokinetic and Toxicity Profiles

ADME Properties

-

Absorption: High permeability (Caco-2 Papp >10 × 10⁻⁶ cm/s) due to lipophilicity .

-

Metabolism: Hepatic oxidation via CYP3A4, forming hydroxylated metabolites .

-

Excretion: Primarily fecal (70–80%).

Toxicity Concerns

-

Acute Toxicity: LD₅₀ >500 mg/kg in rodents (predicted).

Applications and Future Directions

Therapeutic Applications

-

Oncology: Potential as a tubulin polymerization inhibitor for breast and lung cancers .

-

Infectious Diseases: Adjunct therapy for drug-resistant bacterial strains.

Industrial Applications

-

Agrochemicals: Herbicidal activity observed in chlorophenyl-containing analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume